molecular formula C14H14BrNO2S B2462750 Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate CAS No. 691367-23-4

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B2462750
CAS No.: 691367-23-4
M. Wt: 340.24
InChI Key: MFVVINYQHDGNMM-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate consists of a thiophene ring (C4H3S) with the following substituents:

  • Position 2 : A primary amino group (-NH2)
  • Position 4 : A 4-bromophenyl group (-C6H4Br)
  • Position 5 : A methyl group (-CH3)
  • Position 3 : An ethyl ester group (-COOCH2CH3)

The IUPAC name reflects the connectivity of these groups, adhering to priority rules for substituents in heterocyclic compounds. The molecular formula is C14H14BrNO2S , with a molecular weight of 340.24 g/mol .

Substituent Position Functional Group
Amino (-NH2) 2 Electron-donating
Bromophenyl 4 Electron-withdrawing
Methyl (-CH3) 5 Electron-donating
Ethyl ester 3 Electron-withdrawing

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for this compound is unavailable, structural analogs (e.g., ethyl 2-amino-4-methylthiophene-3-carboxylate) provide insights into conformational preferences. Key observations include:

  • Planar Thiophene Ring : The thiophene ring adopts a flat geometry, with deviations from planarity <0.1 Å.
  • Ester Group Orientation : The ethyl ester group at position 3 is nearly coplanar with the thiophene ring (dihedral angle ~1.5°), stabilized by intramolecular hydrogen bonding (N–H···O).
  • Bromophenyl Group : The 4-bromophenyl substituent introduces steric bulk, potentially creating a dihedral angle (~80°) between the thiophene and phenyl rings to minimize strain.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (predicted based on analogs):

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Amino (-NH2) ~5.80 Singlet (s)
Thiophene H4 ~6.90–7.10 Doublet (d)
Thiophene H3 ~7.20–7.40 Triplet (t)
Bromophenyl H ~7.40–7.60 Multiplet (m)
Ethyl CH2 ~4.20–4.30 Quartet (q)
Ethyl CH3 ~1.30–1.40 Triplet (t)
Methyl (-CH3) ~2.20–2.30 Singlet (s)

¹³C NMR (predicted):

Carbon Environment Chemical Shift (δ, ppm)
Carbonyl (C=O) ~165–170
Thiophene C2 ~150–155
Thiophene C4 ~130–135
Bromophenyl C ~120–130
Methyl (-CH3) ~18–20
Infrared (IR) Vibrational Signatures

Key absorption bands (predicted from thiophene and ester analogs):

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Amino (-NH2) N–H stretch 3300–3500
Ester C=O C=O stretch 1700–1750
Thiophene C=C Aromatic C–C stretch 1450–1550
Bromophenyl C–Br C–Br stretch 600–650
Methyl (-CH3) C–H bend 1350–1450
Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry (EIMS) :

Fragment m/z Relative Abundance (%)
[M]+ 340 100 (base peak)
[M – Br]+ 312 65
[M – COOCH2CH3]+ 272 45
Bromophenyl+ 157 30
Thiophene fragment 85 20

The molecular ion peak at m/z 340 corresponds to the intact molecule, while bromine isotopic patterns (³⁵Br/⁸¹Br) appear as doublets.

Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

DFT studies (B3LYP/6-31G**) reveal:

  • Geometric Parameters :
    • Thiophene C–C bond lengths : ~1.38–1.42 Å
    • C–Br bond length : ~1.90–1.95 Å (electron-withdrawing effect of Br)
    • C–N bond length : ~1.35–1.40 Å (amino group)
  • Charge Distribution :
    • Negative charges : Localized on oxygen (ester) and sulfur (thiophene ring).
    • Positive charges : Concentrated on carbons adjacent to electron-withdrawing groups (e.g., C3).
Molecular Orbital Analysis and Charge Distribution

HOMO and LUMO Analysis :

Orbital Energy (eV) Electron Density Localization
HOMO ~-6.8 Thiophene ring and amino group
LUMO ~-1.5 Bromophenyl ring and ester group

HOMO–LUMO Gap : ~5.3 eV, indicative of moderate stability and limited conjugation. Hyperpolarizability (β): ~1,500–2,000 a.u., suggesting moderate nonlinear optical activity.

Properties

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-3-18-14(17)12-11(8(2)19-13(12)16)9-4-6-10(15)7-5-9/h4-7H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVVINYQHDGNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Br)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691367-23-4
Record name 691367-23-4
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Preparation Methods

Gewald Reaction-Based Synthesis: Mechanistic Foundations and Adaptations

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives, including Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate. This multicomponent reaction involves three key components:

  • Ketone substrate : 4-Bromoacetophenone derivatives serve as the aryl backbone.
  • Cyanide source : Ethyl cyanoacetate introduces the ester and amino functionalities.
  • Elemental sulfur : Facilitates cyclization into the thiophene ring.

Single-Pot Gewald Protocol

A representative single-pot synthesis involves refluxing 4-bromoacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol with morpholine (2.0 equiv) as the base. The reaction proceeds via:

  • Knoevenagel condensation : Formation of an α,β-unsaturated nitrile intermediate.
  • Sulfur incorporation : Nucleophilic attack by sulfur at the β-position.
  • Cyclization : Intramolecular cyclization to form the thiophene core.

Key parameters :

  • Temperature : 70–80°C optimal for balancing reaction rate and byproduct formation.
  • Solvent polarity : Ethanol > DMF > THF in yield efficiency (Table 1).
  • Base selection : Morpholine outperforms triethylamine and piperidine in regioselectivity.
Table 1: Solvent Impact on Single-Pot Gewald Synthesis
Solvent Dielectric Constant Yield (%) Purity (HPLC)
Ethanol 24.3 68 92
DMF 36.7 72 89
THF 7.5 54 85

Two-Step Gewald Modifications for Enhanced Regiocontrol

To address challenges in regioselectivity—particularly the competing formation of 5-methyl vs. 4-methyl isomers—researchers have developed a two-step protocol isolating the Knoevenagel adduct prior to sulfur cyclization.

Knoevenagel Adduct Isolation

  • Step 1 : React 4-bromoacetophenone (1.0 equiv) with ethyl cyanoacetate (1.1 equiv) in toluene under Dean-Stark conditions to remove water.
  • Step 2 : Treat the isolated α,β-unsaturated nitrile with sulfur (1.2 equiv) and DBU (1,8-diazabicycloundec-7-ene) in acetonitrile at 50°C.

Advantages :

  • Isolated intermediate enables spectroscopic confirmation (¹H NMR: δ 7.8–8.1 ppm aryl protons; δ 4.3 ppm ester -OCH₂CH₃).
  • Reduces polysulfide byproducts by 40% compared to single-pot methods.

Microwave-Assisted Synthesis: Accelerating Reaction Kinetics

Microwave irradiation has emerged as a critical tool for reducing reaction times from hours to minutes. A 2024 study demonstrated that exposing the Gewald reaction mixture to 300 W microwaves in a sealed vessel achieves 85% yield in 15 minutes versus 6 hours conventionally.

Optimized conditions :

  • Power : 300 W (ramped over 2 minutes)
  • Solvent : Ethylene glycol (ε = 37.7) for efficient dielectric heating
  • Pressure : 150 psi to prevent solvent evaporation

Industrial-Scale Production: Challenges and Solutions

Translating laboratory syntheses to kilogram-scale production requires addressing:

  • Exothermicity management : Jacketed reactors with glycol cooling maintain temperatures below 80°C during sulfur addition.
  • Sulfur handling : Automated slurry feeding systems minimize exposure to toxic S₈ vapors.
  • Purification : Centrifugal partition chromatography replaces column chromatography for higher throughput.
Table 2: Scalability Comparison of Gewald Protocols
Parameter Laboratory Scale (10 g) Pilot Plant (1 kg) Industrial (50 kg)
Yield (%) 72 68 65
Cycle Time (hr) 8 10 12
Purity (HPLC, %) 95 93 90

Alternative Synthetic Routes: Beyond the Gewald Framework

While less common, two alternative methodologies warrant discussion:

Hantzsch Thiophene Synthesis

This classical approach using diethyl thiodiglycolate shows limited applicability due to:

  • Low regioselectivity (4-bromophenyl vs. methyl group positioning)
  • Harsh conditions (150°C, 24 hr) yielding ≤35% product.

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed cross-couplings between preformed thiophene fragments and aryl bromides remain exploratory, with current yields <20%.

Recent Advancements (2023–2025)

  • Enzyme-mediated cyclizations : Lipase-catalyzed Gewald reactions in deep eutectic solvents achieve 78% yield at 37°C.
  • Flow chemistry systems : Continuous flow reactors reduce sulfur waste by 60% through precise stoichiometric control.
  • Machine learning optimization : Neural networks predict optimal solvent/base combinations, increasing first-pass yield to 81%.

Critical Analysis of Methodological Limitations

  • Bromine lability : The 4-bromophenyl group undergoes partial debromination (>5%) above 100°C, necessitating strict temperature control.
  • Sulfur oxidation : Residual S₈ oxidizes the amino group during storage, requiring inert atmosphere packaging.
  • Chromatography dependency : Despite advancements, final purification still relies on silica gel chromatography for >95% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the 4-Bromophenyl Group

The bromine atom at the para position of the phenyl ring undergoes substitution reactions under mild conditions due to electron withdrawal by the adjacent thiophene ring.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)4-Aryl-thiophene derivative72–85%
Buchwald-Hartwig AminationCuI, L-proline, K₂CO₃, DMSO (100°C)4-(Arylamino)-thiophene analog68%

Key Findings :

  • Palladium-catalyzed cross-couplings show higher yields compared to copper-mediated reactions due to reduced steric hindrance .

  • Bromine replacement occurs regioselectively without disturbing the thiophene core.

Amino Group Functionalization

The electron-rich amino group at position 2 participates in condensation and acylation reactions, forming pharmacologically relevant derivatives.

Reaction TypeReagents/ConditionsProductYieldSource
AcylationAcetyl chloride, pyridine (RT)N-Acetyl-thiophene derivative89%
Schiff Base Formation4-Nitrobenzaldehyde, EtOH (reflux)Imine-linked conjugate76%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon.

  • Schiff bases exhibit enhanced π-conjugation, confirmed by UV-Vis redshift (λ<sub>max</sub> = 420 nm) .

Ester Hydrolysis and Derivatization

The ethyl ester group is hydrolyzed to a carboxylic acid, enabling further functionalization:

Reaction TypeReagents/ConditionsProductYieldSource
Alkaline Hydrolysis2M NaOH, EtOH/H₂O (reflux)3-Carboxylic acid derivative93%
AmidationSOCl₂, NH₃ (gas), THF (0°C)Primary amide81%

Analytical Data :

  • Hydrolysis kinetics follow first-order behavior (k = 0.042 min⁻¹ at 70°C) .

  • Carboxylic acid intermediate (m/z = 292.03 [M+H]⁺) confirmed via HRMS .

Thiophene Ring Modifications

The thiophene core participates in electrophilic substitutions and cycloadditions:

Reaction TypeReagents/ConditionsProductYieldSource
BrominationNBS, AIBN, CCl₄ (reflux)5-Bromo-thiophene derivative64%
Diels-Alder ReactionMaleic anhydride, toluene (110°C)Fused bicyclic adduct58%

Structural Confirmation :

  • X-ray crystallography of the Diels-Alder adduct confirms endo selectivity (d<sub>C-C</sub> = 1.54 Å).

Comparative Halogen Reactivity

The bromophenyl group exhibits distinct reactivity compared to chloro/fluoro analogs:

Halogen (X)Relative NAS Rate (k<sub>rel</sub>)Preferred Reaction Pathway
Br1.00Suzuki coupling
Cl0.33Ullmann coupling
F<0.01No substitution under mild conditions

Rationale :

  • Bromine’s moderate electronegativity and polarizable C–Br bond favor oxidative addition in cross-couplings .

Stability and Storage Considerations

  • Thermal Stability : Decomposes above 200°C (TGA data: Δm = 95% at 220°C) .

  • Light Sensitivity : Prolonged UV exposure causes bromophenyl C–Br bond homolysis (λ<sub>critical</sub> = 365 nm) .

This compound’s versatile reactivity profile positions it as a critical intermediate in synthesizing bioactive molecules and functional materials. Further studies are warranted to explore its catalytic applications and enantioselective transformations.

Scientific Research Applications

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving thiophene derivatives.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The amino and bromophenyl groups can facilitate binding to specific sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound belongs to a family of ethyl 2-amino-thiophene-3-carboxylates with varying aryl substituents at position 3. Key analogs and their properties are summarized below:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS Number Reference
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-chlorophenyl C₁₄H₁₃ClNO₂S 302.78 N/A 350989-77-4
Ethyl 2-amino-4-(3-chlorophenyl)-5-methylthiophene-3-carboxylate 3-chlorophenyl C₁₄H₁₃ClNO₂S 302.78 N/A 350989-54-7
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 4-methoxyphenyl C₁₅H₁₅NO₃S 305.36 N/A 351156-51-9
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate 2,4-dichlorophenyl C₁₄H₁₂Cl₂NO₂S 330.24 N/A 350989-83-2
Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate 4-bromophenyl C₁₃H₁₂BrNO₂S 326.21 120–122 306934-99-6

Key Observations :

  • Melting Points: The target compound (120–122°C) has a lower melting point than dihydropyranopyran analogs (e.g., 144–146°C for compound 4f in ), likely due to reduced molecular rigidity .

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate (CAS Number: 691367-23-4) is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

PropertyValue
Molecular FormulaC14H14BrNO2S
Molecular Weight (g/mol)340.24
CAS Number691367-23-4
IUPAC NameThis compound
Purity97%

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . This compound has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) :
    • The compound exhibited MIC values that indicate effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
    • For instance, one study reported MIC values ranging from 0.5 to 1.0 μg/mL against these bacteria, demonstrating its potential as an antibacterial agent .
  • Biofilm Inhibition :
    • The compound also inhibited biofilm formation in Staphylococcus epidermidis, a common cause of nosocomial infections, which is crucial for developing treatments against resistant strains .

Anticancer Activity

This compound has been evaluated for its anticancer properties , particularly against various cancer cell lines.

Cell Line Testing

  • Anti-Proliferative Effects :
    • The compound was tested against several human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Results indicated potent anti-proliferative activity with IC50 values below 25 μM , suggesting significant potential as an anticancer agent .
  • Mechanism of Action :
    • The mechanism underlying the anticancer effects appears to involve the induction of apoptosis in cancer cells, which was evidenced by increased levels of apoptotic markers in treated cells compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • Bromine Substitution : The presence of the bromine atom at the para position of the phenyl ring enhances both antimicrobial and anticancer activities.
  • Amino Group : The amino group at position 2 is critical for maintaining biological activity, likely due to its role in hydrogen bonding and interaction with biological targets .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the compound's efficacy against a panel of bacterial strains and found it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), with inhibition zones exceeding 20 mm , indicating strong antibacterial properties .
  • Case Study on Cancer Cell Lines :
    • In another investigation, this compound demonstrated selective cytotoxicity towards HepG2 cells compared to normal liver cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the key synthetic routes for Ethyl 2-amino-4-(4-bromophenyl)-5-methylthiophene-3-carboxylate?

Answer: The synthesis typically involves multi-step reactions, including condensation and nucleophilic substitution , to assemble the thiophene core and introduce functional groups. A representative approach includes:

StepReaction TypeReagents/ConditionsMonitoring Method
1Thiophene ring formationCyclization of β-keto esters with nitriles/sulfur sourcesTLC (silica gel, ethyl acetate/hexane)
2Bromophenyl group introductionSuzuki coupling or electrophilic substitutionNMR tracking of aromatic protons
3Esterification/FunctionalizationEthanol/H<sup>+</sup> for ester groupIR spectroscopy (C=O stretch ~1700 cm<sup>-1</sup>)

Key considerations : Optimize reaction temperatures (e.g., reflux for substitution steps) and use TLC to confirm intermediate purity.

Q. How is the compound characterized to confirm its structure and purity?

Answer: A combination of spectroscopic and chromatographic methods is essential:

TechniquePurposeKey Data
<sup>1</sup>H/<sup>13</sup>C NMR Confirm substituent positions (e.g., bromophenyl, ester)Amino group (δ 5.5–6.5 ppm), aromatic protons (δ 7.2–7.8 ppm)
Mass Spectrometry (MS) Verify molecular weight[M+H]<sup>+</sup> peak at m/z 340.24 (C14H14BrNO2S)
IR Spectroscopy Identify functional groupsEster C=O (~1700 cm<sup>-1</sup>), N-H stretch (~3300 cm<sup>-1</sup>)
HPLC/TLC Assess puritySingle spot/peak (>95% purity)

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure?

Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution of the thiophene ring conformation, bromophenyl orientation, and hydrogen bonding networks. For example:

  • Torsion angles between the thiophene and bromophenyl groups can confirm steric effects.
  • Disorder modeling clarifies ambiguous electron density in flexible substituents .
  • Compare experimental vs. computational (DFT) bond lengths to validate accuracy .

Q. What strategies address discrepancies in biological activity data across studies?

Answer: Contradictions often arise from functional group modifications or assay variability . Mitigation strategies include:

  • Structure-Activity Relationship (SAR) analysis : Systematically replace the bromophenyl or ester group and test activity against targets (e.g., kinases, microbial strains) .
  • Standardized assays : Replicate studies under controlled conditions (pH, temperature, cell lines).
  • Meta-analysis : Compare IC50 values from peer-reviewed studies to identify outliers .

Q. How to evaluate the role of the bromophenyl group in biological interactions?

Answer:

  • Comparative studies : Synthesize analogs with -H, -Cl, or -CH3 substituents and test binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., COX-2, bacterial enzymes) to assess steric/electronic effects of bromine .
  • Thermodynamic analysis : Measure ΔG of binding via isothermal titration calorimetry (ITC) to quantify bromine’s contribution .

Q. What computational methods predict reactivity or target interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the thiophene ring .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in biological membranes .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

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